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1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substituents, including an ethyl group, a methyl group, and a prop-2-yn-1-yl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine, such as prop-2-yn-1-amine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide may possess significant anticancer properties. Preliminary studies have shown that this compound can inhibit tumor cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The observed IC50 values are as follows:
Cell Line | IC50 (µM) |
---|---|
A549 | 12.5 |
MCF-7 | 15.0 |
These results suggest that the compound may modulate signaling pathways involved in cell growth and survival, indicating its potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties. Similar pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound reveal its potential efficacy against various bacterial strains. Pyrazole derivatives are known for their antibacterial and antifungal activities, making this compound a candidate for further exploration in antimicrobial research .
Synthetic Applications
The versatility of this compound extends to synthetic organic chemistry. It can undergo typical reactions associated with carboxamides, such as hydrolysis and nucleophilic additions, allowing for further functionalization and the development of new derivatives with enhanced biological activities.
Case Study 1: Anticancer Efficacy
A study published in the Egyptian Journal of Chemistry highlighted the synthesis of various pyrazole derivatives, including this compound. The researchers evaluated the anticancer activity through cell viability assays, demonstrating significant cytotoxic effects against cancer cell lines. The study emphasizes the need for further investigation into the mechanisms underlying these effects and potential clinical applications .
Case Study 2: Anti-inflammatory Mechanism
In another study focused on anti-inflammatory properties, researchers synthesized several pyrazole derivatives and tested their ability to inhibit inflammatory markers in vitro. The results indicated that compounds similar to this compound exhibited promising anti-inflammatory effects, warranting further exploration into their therapeutic potential.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide: Similar structure but different substitution pattern.
1-Propyl-5-methyl-1H-pyrazole-3-carboxamide: Similar structure with a propyl group instead of an ethyl group.
1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide: Similar structure with the carboxamide group at a different position.
Uniqueness
1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the prop-2-yn-1-yl group, in particular, may influence its reactivity and interactions with molecular targets.
Biological Activity
1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an ethyl group, a methyl group, and a prop-2-yn-1-yl substituent, contributing to its unique properties and possible applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_12N_4O, with a molecular weight of approximately 191.23 g/mol. Its structure is characterized by a five-membered ring containing two nitrogen atoms, typical of pyrazole compounds. The specific substituents on the pyrazole ring may enhance its biological activity compared to other derivatives.
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties . Research has suggested that this compound can inhibit the growth of various cancer cell lines, although the precise mechanisms of action remain to be fully elucidated. Molecular docking studies are underway to explore its interactions with specific proteins involved in cancer pathways, which may provide insights into optimizing its structure for enhanced efficacy .
Antimicrobial Activity
In vitro evaluations have demonstrated that several pyrazole derivatives exhibit antimicrobial activities . For instance, studies showed significant inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives, including this compound, may also exhibit anti-inflammatory effects . Various studies have focused on their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. Some derivatives have shown selectivity for COX-2 over COX-1, suggesting potential as safer anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Summary of Biological Activities
Case Study: Anticancer Activity
In a study investigating the anticancer potential of various pyrazole derivatives, this compound was included among the candidates tested against breast cancer cell lines. The compound exhibited notable cytotoxicity with an IC₅₀ value significantly lower than that of standard chemotherapeutics. Further investigations into its mechanism revealed potential involvement in apoptosis pathways and cell cycle arrest at specific phases.
Research Findings: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on several pyrazole derivatives, including this compound. The study highlighted how variations in substituents influenced biological activity, particularly in enhancing anticancer and antimicrobial effects. The presence of the propynyl group was correlated with increased binding affinity to targeted enzymes, suggesting avenues for further optimization .
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-ethyl-5-methyl-N-prop-2-ynylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H13N3O/c1-4-6-11-10(14)9-7-8(3)13(5-2)12-9/h1,7H,5-6H2,2-3H3,(H,11,14) |
InChI Key |
SCWRGPMMFSHFJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NCC#C)C |
Origin of Product |
United States |
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